1-(4-(Azetidin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(Azetidin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a phenyl ring, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(4-(Azetidin-1-yl)phenyl)ethanone typically involves the reaction of 4-bromoacetophenone with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
1-(4-(Azetidin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Azetidin-1-yl)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of azetidine-containing compounds with biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-(Azetidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(Azetidin-1-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Aziridin-1-yl)phenyl)ethanone: This compound features an aziridine ring instead of an azetidine ring, which affects its reactivity and biological activity.
1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone: The presence of a fluorine atom and a pyrrolidine ring introduces different chemical and biological properties.
1-(4-(Dimethylamino)phenyl)ethanone: The dimethylamino group alters the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-[4-(azetidin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H13NO/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
AHHKQUNYVVUSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC2 |
Origin of Product |
United States |
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